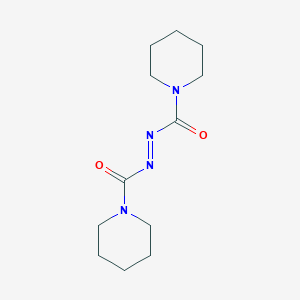

1,1'-(Azodicarbonyl)-dipiperidine

Beschreibung

Eigenschaften

IUPAC Name |

(NE)-N-(piperidine-1-carbonylimino)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c17-11(15-7-3-1-4-8-15)13-14-12(18)16-9-5-2-6-10-16/h1-10H2/b14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJBFFCUFALWQL-BUHFOSPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N=NC(=O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)/N=N/C(=O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10465-81-3 | |

| Record name | Diazenedicarboxylic acid bis(N,N-piperidide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010465813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10465-81-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-(Azodicarbonyl)dipiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Table 1: Physical Properties of ADDP

The crystalline structure of ADDP, confirmed via ¹H NMR and IR spectroscopy, reveals broad signals for piperidine protons (δ 1.47–1.88 and 3.15–3.77 ppm) and a carbonyl stretch at 1705 cm⁻¹. These properties are critical for verifying reagent purity post-synthesis.

Inferred Synthetic Approaches

While explicit protocols for ADDP synthesis are absent in the provided sources, its structural analogy to other azo-dicarboxylates permits reasoned speculation. Two plausible routes are discussed:

Oxidation of Hydrazine Derivatives

Azo compounds like ADDP are typically synthesized via oxidation of hydrazine precursors. For ADDP, this likely involves N-aminopiperidine, which undergoes oxidative coupling to form the azo (-N=N-) linkage. A hypothetical pathway is:

-

Hydrazine Formation :

Piperidine reacts with phosgene (COCl₂) to yield piperidine-1-carboxoyl chloride.

Subsequent treatment with hydrazine generates N-aminopiperidine-1-carboxohydrazide. -

Oxidation :

Oxidizing agents like lead tetraacetate or iodine facilitate dehydrogenation, forming the azo bond.

This method parallels the synthesis of diethyl azodicarboxylate (DEAD), where hydrazine derivatives are oxidized.

Coupling of Carbamoyl Chlorides

An alternative route involves coupling two piperidine carbamoyl chloride units via azo bond formation:

This reaction would require strict anhydrous conditions and catalytic bases to neutralize HCl, promoting forward progression.

Purification and Quality Control

Post-synthesis purification is critical to achieving reagent-grade ADDP. The primary method reported is recrystallization:

Table 2: Purification Protocols

| Method | Solvent System | Purity Outcome | Source |

|---|---|---|---|

| Recrystallization | Hexane-Benzene (10:1) | Golden-yellow crystals |

Post-crystallization, purity is validated via ¹H NMR and IR spectroscopy. Residual solvents or byproducts (e.g., unreacted hydrazine) are minimized through this process.

Challenges in Synthesis

-

Byproduct Formation :

Incomplete oxidation or coupling may yield hydrazo derivatives (-NH-NH-), necessitating rigorous chromatography or repeated recrystallization. -

Moisture Sensitivity :

ADDP’s carbamate groups are prone to hydrolysis, requiring anhydrous conditions during synthesis and storage. -

Safety Considerations :

The use of phosgene (toxic) and strong oxidizers mandates controlled environments and personal protective equipment .

Analyse Chemischer Reaktionen

Types of Reactions: 1,1’-(Azodicarbonyl)dipiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the azo group to hydrazine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: The Mitsunobu reaction typically involves the use of triphenylphosphine and diethyl azodicarboxylate under anhydrous conditions.

Major Products:

Oxidation: Formation of oxides and related compounds.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of esters, ethers, and other derivatives through the Mitsunobu reaction.

Wissenschaftliche Forschungsanwendungen

Mitsunobu Reactions

ADDP serves as a key reagent in the Mitsunobu reaction, a well-established method for the inversion of alcohols and the formation of various carbon-carbon and carbon-heteroatom bonds. The efficiency of ADDP in this context has been documented in several studies:

- Modified Protocols : A modified Mitsunobu protocol utilizing ADDP and polymer-supported triphenylphosphine has shown significant improvements in reaction yields and times, facilitating the synthesis of PPAR agonists .

- Yield Data : In one study, the yields from various alcohols using ADDP ranged from 71% to 100%, demonstrating its effectiveness across different substrates (see Table 1) .

| Entry | Alcohol | Product | Yield (%) |

|---|---|---|---|

| 1 | 9 | - | 81 |

| 2 | 10 | - | 78 |

| 3 | 11 | - | 80 |

| ... | ... | ... | ... |

| 20 | 76 | - | 76 |

Synthesis of Complex Molecules

ADDP is instrumental in synthesizing complex organic molecules such as:

- Optically Active Amino Acids : Through Mitsunobu reactions, ADDP facilitates the formation of α,α-disubstituted amino acids .

- Aza-β-Lactams : The compound participates in [2+2] cycloaddition reactions to yield aza-β-lactams, which are significant in medicinal chemistry .

Medicinal Chemistry Applications

ADDP's utility extends into medicinal chemistry where it aids in the development of pharmaceutical compounds:

- Histamine H3 Receptor Antagonists : The compound has been used to synthesize histamine H3 receptor antagonists, which are potential therapeutic agents for various neurological disorders .

- Glycosyl Disulfides : It plays a role in synthesizing glycosyl disulfides that are crucial for developing neoglycopeptides .

Case Studies and Research Findings

Several studies have highlighted the applications of ADDP:

- Radiosensitization Studies : Research on the radiosensitization effects of related compounds indicates that diazenedicarboxylic acid derivatives can enhance the efficacy of radiation therapy by modifying cellular responses to radiation .

- Copper-Catalyzed Reactions : ADDP has been employed in copper-catalyzed reactions involving arylboronic acids, showcasing its versatility as a reagent under mild conditions .

Wirkmechanismus

The mechanism of action of 1,1’-(Azodicarbonyl)dipiperidine involves its role as a reagent in the Mitsunobu reaction. The compound facilitates the nucleophilic substitution of alcohols with various nucleophiles, leading to the formation of esters, ethers, and other derivatives . The reaction proceeds through the formation of an intermediate complex with triphenylphosphine, which then undergoes nucleophilic attack by the alcohol and the nucleophile .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Structural and Functional Differences

ADDP belongs to the azo-dicarboxylate family , sharing functional similarities with DEAD and diisopropyl azodicarboxylate (DIAD). However, its piperidine substituents confer distinct advantages in substrate compatibility and reaction outcomes. Below is a comparative analysis:

Reaction Performance

Mitsunobu Reactions

- ADDP vs. DEAD/DIAD: ADDP pairs effectively with trimethylphosphine (PMe₃) to enable Mitsunobu reactions where DEAD/DIAD fail, particularly with tertiary alcohols and sterically hindered substrates. For example, ADDP-PMe₃ achieved >99% enantiospecificity in synthesizing quaternary amino acids, whereas DIAD-TPP led to elimination byproducts . DEAD is also sensitive to acidic substrates, whereas ADDP tolerates lower acidity .

- Byproduct Handling : ADDP’s reduction byproduct (1,1'-(hydrazodicarbonyl)dipiperidine ) is less polar than DEAD/DIAD byproducts, allowing straightforward column chromatography .

Oxidation and Diels-Alder Reactions

- ADDP oxidizes primary/secondary alcohols via bromide intermediates, even in the presence of sensitive functional groups (e.g., alkenes, amines) .

- In Diels-Alder reactions, ADDP acts as a dienophile, yielding bicyclic pyridazino[4,3-c]azepine derivatives in 55–77% yields .

Case Studies

Stereospecific Amino Acid Synthesis: ADDP-PMe₃ enabled the Mitsunobu reaction of chiral tertiary α-hydroxy esters with HN₃, producing α-azido esters with complete inversion of configuration. Subsequent reduction yielded α,α-disubstituted amino acids in >99% enantiomeric excess .

Cubane Alcohol Oxidation: ADDP caused decomposition of cubane alcohols under standard Mitsunobu conditions, highlighting its sensitivity to strained systems .

Neuroprotective Agent Synthesis : ADDP facilitated the preparation of PROTAC molecules targeting Alzheimer’s disease, demonstrating its utility in medicinal chemistry .

Biologische Aktivität

1,1'-(Azodicarbonyl)dipiperidine, commonly referred to as ADDP, is a compound that has garnered attention for its diverse applications in organic synthesis and potential biological activities. This article explores the biological activity of ADDP, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

ADDP is characterized by its azo and carbonyl functional groups, which contribute to its reactivity in various chemical reactions. It is primarily used as a reagent in the Mitsunobu reaction, facilitating the formation of carbon-nitrogen bonds . The synthesis of ADDP typically involves the reaction of piperidine with azodicarboxylic acid derivatives under controlled conditions to optimize yield and purity.

The biological activity of ADDP is closely tied to its role as a reagent in organic synthesis. Notably, it has been employed in the synthesis of G protein-coupled receptor (GPCR) agonists, which are crucial in various physiological processes. Research indicates that compounds synthesized using ADDP can activate GPCRs associated with metabolic regulation, particularly those involved in glucose metabolism and insulin secretion .

Therapeutic Applications

ADDP's potential therapeutic applications are particularly relevant in the context of diabetes management. Studies have highlighted its role in synthesizing glucokinase (GK) activators, which enhance insulin secretion and improve glucose tolerance. GK plays a pivotal role in glucose homeostasis, and compounds derived from ADDP have shown promise in treating conditions such as type 2 diabetes and obesity .

Table 1: Summary of Biological Activities Related to ADDP

| Activity | Description |

|---|---|

| GPCR Activation | Enhances insulin secretion through GPCR pathways |

| Glucokinase Activation | Improves glucose tolerance and regulates blood sugar levels |

| Antidiabetic Potential | Compounds synthesized with ADDP show efficacy in managing diabetes |

Case Studies

- Glucokinase Activators : Research has demonstrated that certain compounds synthesized using ADDP exhibit superior glucokinase activating properties. These compounds were tested in various animal models, showing significant improvements in blood glucose levels and insulin sensitivity .

- Mitsunobu Reaction Applications : ADDP has been successfully utilized in the Mitsunobu reaction to synthesize aryl-substituted hydrazides, which have been studied for their anti-diabetic effects. The efficiency of this reaction highlights ADDP's versatility as a reagent in producing biologically active compounds .

Comparative Analysis

ADDP's unique structure allows it to participate in various chemical reactions that yield biologically active products. Compared to similar compounds like diisopropyl azodicarboxylate, ADDP offers distinct advantages due to its specific functional groups that enhance its reactivity and biological potential .

Table 2: Comparison with Similar Compounds

| Compound | Applications | Unique Features |

|---|---|---|

| 1,1'-(Azodicarbonyl)dipiperidine | GPCR agonists, glucokinase activators | Unique azo-carbonyl structure |

| Diisopropyl azodicarboxylate | Organic synthesis | Less versatile than ADDP |

| Azodicarboxylic acid bis(dimethylamide) | Various chemical reactions | Different functional groups |

Q & A

Q. What are the primary applications of ADDP in organic synthesis?

ADDP is a reagent widely used in Mitsunobu reactions to facilitate SN2-type inversions of alcohols, enabling the formation of ethers, esters, or carbon-carbon bonds . Unlike diethyl azodicarboxylate (DEAD), ADDP is effective for substrates with lower acidity (pKa > 11) , such as tertiary alcohols or sterically hindered secondary alcohols, due to its stronger electron-donating piperidine groups . It is also employed in synthesizing agonists for GPR120 (antidiabetic targets) and PPARα/γ/δ (metabolic regulators) .

Q. What safety precautions are critical when handling ADDP?

ADDP poses hazards including skin/eye irritation (H315/H319) and respiratory toxicity (H335). Key precautions include:

- Use PPE : gloves, goggles, and lab coats .

- Work in well-ventilated areas or fume hoods to avoid inhalation .

- Store in airtight containers at -20°C (powder) or -80°C (solutions) to prevent decomposition .

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can ADDP-based Mitsunobu reactions be optimized to minimize by-product formation?

By-product formation (e.g., oxidized phosphine intermediates) can be reduced by:

- Solvent selection : Use anhydrous THF or acetonitrile to enhance reagent stability .

- Stoichiometry : Maintain a 1:1:1 ratio of ADDP, phosphine (e.g., tributylphosphine), and substrate .

- Phosphine choice : Polymer-supported triphenylphosphine (PS-PPh₃) simplifies purification and reduces phosphine oxide by-products .

- Temperature control : Reactions at 0–25°C improve selectivity for acid-sensitive substrates .

Q. How do contradictions in literature regarding ADDP’s substrate specificity arise, and how can they be resolved?

Discrepancies often stem from differences in substrate acidity and reaction conditions . For example:

- ADDP outperforms DEAD in reactions with low-acidity alcohols (pKa > 11) but may fail with highly acidic substrates (e.g., phenols) .

- Conflicting reports on reaction efficiency can be addressed by systematic pKa analysis of substrates and kinetic monitoring (e.g., via in situ NMR) to identify optimal conditions .

Q. What analytical methods are most reliable for validating ADDP’s role in synthesizing complex molecules like PPAR agonists?

Key methods include:

Q. What challenges arise when using ADDP in hypoxia-targeted drug conjugates (e.g., AzCDF), and how are they mitigated?

Challenges include:

- Stability : ADDP’s sensitivity to moisture requires strict anhydrous conditions during coupling reactions .

- By-product interference : Use flash chromatography or SCX ion-exchange resins to remove hydrazine derivatives .

- Functional group compatibility : Avoid substrates with reducible groups (e.g., nitro, azides) that react with ADDP’s azo moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.